Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate
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Overview
Description
“Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate” is an organic compound with the CAS Number: 1194761-35-7 . It has a molecular weight of 301.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H16ClNO2 . The InChI Code for this compound is 1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3/b19-12+ .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 301.77 . The InChI Code for this compound is 1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3/b19-12+ .Scientific Research Applications
Synthesis and Characterization
Synthesis of Amino Acid Ester Isocyanates
Methyl (S)‐2‐isocyanato‐3‐phenylpropanoate, a derivative, has been synthesized and characterized. This work is pivotal in understanding the chemical properties and potential applications of such compounds in organic synthesis (Tsai et al., 2003).
Anticancer Drug Synthesis
Schiff base organotin(IV) complexes involving similar compounds have been synthesized and shown to have significant cytotoxic effects against various human tumor cell lines, indicating potential use in cancer treatment (Basu Baul et al., 2009).
Hydrogen Bonding Studies in Anticonvulsants
Investigations into the crystal structures of related anticonvulsant enaminones have provided insights into their hydrogen bonding, which is crucial for understanding their pharmacological activities (Kubicki et al., 2000).
Synthesis of Novel Iminopyrimidooxazines
Compounds with structural similarities have been synthesized, providing a foundation for the creation of a variety of nucleophiles and active methylene compounds, potentially broadening the scope of chemical reactions and drug synthesis (Shivraj et al., 2020).
Spectroscopic and Crystallographic Investigations
Research into compounds with related structures has contributed to the understanding of tautomeric equilibria and crystal structure, which is vital for the rational design of drugs and materials (Hayvalı et al., 2010).
Antimicrobial and Biological Activity
Antimicrobial Activity of Schiff Base Organotin(IV) Complexes
Schiff base organotin(IV) complexes with similar structures have shown significant antimicrobial properties, offering potential applications in combating drug-resistant microbes (Basu Baul et al., 2009).
Synthesis and Antimicrobial Activity of Pyrimidines
Similar compounds have been synthesized and tested for their antimicrobial activity, showing moderate efficacy. This highlights their potential in developing new antimicrobial agents (Guna & Purohit, 2012).
Safety and Hazards
The safety information available indicates that this compound is associated with the GHS07 hazard pictogram . The hazard codes associated with this compound are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylideneamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAWLBQPKIIOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179718 |
Source
|
Record name | [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194761-35-7 |
Source
|
Record name | [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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